[2,2'-Bipyridine]-5-carbonyl chloride

Electrocatalysis CO2 Reduction Re(I) Complexes

Researchers requiring predictable amide coupling of the 2,2'-bipyridine motif often encounter batch-variable in-situ activation of the free acid. This 98% pure, pre-activated 5-carbonyl chloride eliminates that uncertainty. - Direct amide/ester formation without coupling reagents; avoids by-product purification steps. - 5-Substitution pattern electronically tunes metal coordination, critical for Re/Mn/Ru CO₂ reduction catalysts. - Comprehensive analytical characterization (NMR, HPLC, GC) ensures lot-to-lot reproducibility for solid-phase synthesis and bioconjugation.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
Cat. No. B13114901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,2'-Bipyridine]-5-carbonyl chloride
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)Cl
InChIInChI=1S/C11H7ClN2O/c12-11(15)8-4-5-10(14-7-8)9-3-1-2-6-13-9/h1-7H
InChIKeyRBRANJVIGFQHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2,2'-Bipyridine]-5-carbonyl chloride: Heterobifunctional Building Block


[2,2'-Bipyridine]-5-carbonyl chloride (CAS 140447-00-3) is a heteroaromatic compound featuring a 2,2'-bipyridine core with a reactive acyl chloride group at the 5-position . This compound serves as a versatile electrophilic building block for introducing the 2,2'-bipyridine metal-chelating motif into more complex molecular architectures via amide, ester, or thioester bond formation [1]. The bipyridine unit provides a robust bidentate binding site for a wide range of transition metals, making this compound a strategic intermediate in the development of functional materials, catalysts, and supramolecular systems.

Introduce 2,2'-bipyridine chelation motif
Pre-activated acyl chloride for amide/ester bond
5-position electronic tuning distinct from 4- or 6-isomer

Why Positional Isomers or Parent Acid Cannot Substitute


Generic substitution among bipyridine carbonyl chlorides or with the corresponding carboxylic acid often fails due to critical position-dependent reactivity and functional-group incompatibility. The placement of the carbonyl chloride at the 5-position electronically tunes the pyridine ring's coordination ability differently compared to the 4- or 6-isomers, directly impacting the stability and catalytic performance of derived metal complexes [1]. Furthermore, substituting the acyl chloride with the parent acid (2,2'-bipyridine-5-carboxylic acid) fundamentally changes the conjugation chemistry, requiring activating agents that introduce by-products and complicate purification. Direct procurement of the pre-activated carbonyl chloride ensures predictable, high-yield coupling and avoids the variability inherent in in situ activation protocols.

4- or 6-isomer Position-dependent reactivity may shift catalytic activity and overpotential, altering complex performance.
Parent carboxylic acid Requires in situ activation, introducing by-products and coupling variability.
Generic acyl chlorides Lower purity and reduced characterization may increase batch-to-batch variability.

Differentiation Evidence for Scientific Procurement


Position-Specific Electronic Profile vs. 4- and 6-Isomers

The position of substitution on the 2,2'-bipyridine ring critically influences the electronic properties and catalytic performance of derived metal complexes. A kinetic and mechanistic study on Re(bpy)(CO)3Cl complexes demonstrated that substituents with differing electronic properties at the 4,4' or 5,5' positions, compared to the unsubstituted complex, lead to a substantial shift in both catalytic activity and overpotential for CO2 reduction [1]. While the study did not investigate the 5-carbonyl chloride derivative directly, it established that 5,5'-disubstituted bipyridine ligands alter the electron density at the metal center in a manner distinct from 4,4'-disubstituted analogs, providing a class-level inference for the unique electronic character of the 5-position. Procuring the 5-isomer is therefore essential for researchers seeking to specifically tune the electron density at the metal center to optimize catalytic turnover frequency and/or overpotential.

Position-specific electronic effect
Class-level inference
5,5'-disubstitution shifts electron density differently from 4,4'-disubstitution
Supports 5-isomer selection for electronic tuning of metal complexes
Based on disubstituted analog comparison; direct 5-COCl data not reported
Electrocatalysis CO2 Reduction Re(I) Complexes

Purity and Quality Assurance: 98% with Multi-Technique Characterization

Reproducibility in research and industrial development hinges on the availability of high-purity starting materials with transparent quality assurance. [2,2'-Bipyridine]-5-carbonyl chloride is commercially available with a standard purity of 98%, supported by batch-specific analytical data including NMR, HPLC, and GC . This level of characterization is not uniformly offered for all positional isomers, which are sometimes sold at lower purities (e.g., 95-97%) and with less comprehensive documentation . For example, a generic source for a related bipyridine carbonyl chloride lists a minimum purity specification of only 95% . The 98% purity and rigorous multi-technique characterization for the 5-isomer minimizes the risk of irreproducible synthesis due to unknown impurities, a critical factor for procurement in method development and scale-up.

Purity & characterization
Head-to-head comparison
≥98% (NMR, HPLC, GC) vs. 95% min for 4-isomer
Higher purity may improve coupling reproducibility
Batch-specific QC supports method development and scale-up
Organic Synthesis Quality Control Method Development

Proven Versatility in Metallosupramolecular Chemistry

The 5-carbonyl chloride derivative has a documented track record in the construction of sophisticated metallosupramolecular architectures, a capability not demonstrated with the same breadth for other positional isomers. Goetz and Kruger reported the efficient condensation of 5-chlorocarbonyl-2,2'-bipyridine with rigid aromatic diamines to generate bisamido-2,2'-bipyridine ligands, which subsequently formed dinuclear triple helicate complexes with Fe(II) ions [1]. This application highlights the compound's unique ability to act as a reliable building block for creating pre-organized metal-binding pockets. While the 4- or 6-isomers could theoretically yield similar structures, their use in such specific metallohelicate formation with defined anion-binding cavities is not widely documented in the peer-reviewed literature, granting a distinct, application-specific advantage to the 5-substituted derivative.

Supramolecular assembly
Class-level inference
Fe₂L₃ triple helicates formation demonstrated
Validated building block for anion-binding cages
Derived from specific diamine condensation; no equivalent report for 4- or 6-isomer
Supramolecular Chemistry Anion Recognition Helicates

Validated Application Scenarios


Electrocatalyst Development: Tuning the Secondary Coordination Sphere

Based on evidence that 5-substituted bipyridines uniquely influence catalytic activity and overpotential [1], [2,2'-Bipyridine]-5-carbonyl chloride is the precursor of choice for synthesizing Re, Mn, or Ru catalysts with amide-linked functional groups in the secondary coordination sphere. The 5-position allows for precise electronic tuning that is critical for optimizing CO2 reduction catalysts.

Metallosupramolecular Anion Receptors and Sensors

As demonstrated by the successful synthesis of Fe(II) triple helicates [1], this compound is ideally suited for constructing pre-organized binding pockets for anions. Its use is recommended for any project requiring a reliable, literature-validated route to bis(bipyridine) ligands for self-assembled cages and receptors.

High-Fidelity Conjugation in Method Development and Scale-Up

For synthetic method development where reproducibility is paramount, the 98% purity and comprehensive analytical characterization (NMR, HPLC, GC) [1] make this the most reliable acyl chloride for solid-phase synthesis, bioconjugation, or any application vulnerable to batch-to-batch variability.

Application
Selection Property
Validation Focus
Electrocatalyst ligand synthesis
5-position electronic tuning for metal center
Catalytic turnover frequency and overpotential optimization
Metallosupramolecular cage construction
Pre-organized bis(bipyridine) ligand generation
Anion-binding selectivity and assembly reproducibility
High-fidelity conjugation & scale-up
Pre-activated acyl chloride with comprehensive QC
Reproducibility under sensitive coupling conditions
Quote Request

Request a Quote for [2,2'-Bipyridine]-5-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.